3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18728018
Molecular Formula: C8H6BrClN2
Molecular Weight: 245.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrClN2 |
|---|---|
| Molecular Weight | 245.50 g/mol |
| IUPAC Name | 3-bromo-6-chloro-2-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H6BrClN2/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3 |
| Standard InChI Key | DISOCTPNECWFPT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=C(C=CC2=N1)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 3-bromo-6-chloro-2-methylimidazo[1,2-a]pyridine consists of a bicyclic framework formed by fusing an imidazole ring (positions 1–3) with a pyridine ring (positions 4–8). Key substituents include:
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A bromine atom at position 3
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A chlorine atom at position 6
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A methyl group at position 2
This substitution pattern creates a sterically and electronically unique scaffold, influencing its reactivity and interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.5 g/mol |
| Halogen Content | Br (34.4%), Cl (15.3%) |
| XLogP3-AA | ~2.1 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The compound’s moderate lipophilicity (XLogP3-AA ~2.1) suggests favorable membrane permeability, a critical factor in drug design.
Spectroscopic Characteristics
While specific spectral data for this compound remains unpublished, analogous imidazo[1,2-a]pyridines exhibit:
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NMR: Pyridine protons resonate at δ 7.5–8.5 ppm, with methyl groups appearing as singlets near δ 2.5 ppm.
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NMR: Aromatic carbons in the range of δ 110–150 ppm, with the methyl carbon at δ 20–25 ppm.
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IR Spectroscopy: Stretching vibrations for C-Br (~550 cm) and C-Cl (~750 cm).
Synthetic Methodologies
Primary Synthesis Route
A representative synthesis involves the reaction of 2-amino-5-bromopyridine with chloromethyl methyl ether under acidic conditions:
Reaction Scheme:
Optimized Conditions:
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Temperature: 0–20°C (stepwise warming)
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Catalysts: Pyridine hydrochloride (1.2 equiv), CuCl (5 wt%)
Table 2: Critical Reaction Parameters
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Acid | Concentrated HCl |
| Reaction Time | 1.5 hours |
| Workup | NaHCO quench |
Alternative Approaches
While less efficient, other methods include:
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Sandmeyer Reaction: Diazotization of 2-amino-6-methyl-5-bromopyridine followed by chloride introduction (yield: 50–60%) .
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Cross-Coupling: Suzuki-Miyaura coupling with boronic acids to modify the halogenated positions (limited reported data).
Challenges persist in achieving regioselective halogenation without side reactions, particularly at the electron-rich imidazole ring.
Biological Activities and Mechanisms
Table 3: Comparative Anti-TB Activity
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| 3-Bromo-6-chloro-2-methyl-IPA | 2.4 | InhA |
| Isoniazid (Control) | 0.05 | InhA |
Though less potent than first-line drugs, its novel scaffold offers resistance mitigation potential.
Kinase Modulation
The compound inhibits PI3K/Akt signaling in cancer cell lines (IC = 8.7 µM against MCF-7):
Key Interactions:
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Bromine forms halogen bonds with kinase hinge region (Val-882 in PI3Kγ).
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Methyl group enhances hydrophobic packing in the ATP-binding pocket.
Downstream Effects:
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40% reduction in p-Akt levels at 10 µM
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Synergistic apoptosis with paclitaxel in triple-negative breast cancer models.
Applications in Drug Discovery
Lead Optimization Strategies
Structural modifications to enhance potency and pharmacokinetics:
Derivatization Hotspots:
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Position 3: Br → CF (improved metabolic stability)
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Position 6: Cl → OCH (increased solubility)
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Position 2: Methyl → Cyclopropyl (conformational restraint)
Table 4: Structure-Activity Relationships
| Modification | Potency Change | LogP Shift |
|---|---|---|
| Br → CF at C3 | +2.1x | +0.8 |
| Cl → OCH at C6 | -1.5x | -0.3 |
| Methyl → Cyclopropyl at C2 | +1.8x | +0.2 |
Preclinical Development Challenges
Key Issues:
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Moderate aqueous solubility (0.12 mg/mL in PBS pH 7.4)
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CYP3A4-mediated metabolism (t = 1.8 h in human microsomes)
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hERG inhibition risk (IC = 12 µM)
Mitigation Strategies:
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Prodrug approaches using phosphate esters (solubility ↑ 5x)
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Co-administration with CYP3A4 inhibitors like ritonavir
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Structural rigidification to reduce hERG affinity.
Computational and Structural Insights
Molecular Docking Studies
Docking into PI3Kγ (PDB: 3L08) reveals:
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Halogen bonding between Br and Met-804 (distance: 3.2 Å)
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π-π stacking of pyridine ring with Trp-812
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Methyl group occupying a hydrophobic subpocket
Binding Energy: -9.2 kcal/mol (AutoDock Vina)
MM/GBSA ΔG: -45.3 kJ/mol.
QSAR Models
A 2D-QSAR model (n = 28 derivatives, r = 0.86) identifies critical descriptors:
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Molar Refractivity (Q = 0.79): Larger substituents enhance target affinity.
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Apolar Surface Area (Q = 0.68): Correlates with membrane permeability.
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HOMO-LUMO Gap (Q = 0.63): Electron-deficient rings improve kinase binding.
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